Methyl 4-(4-formylphenoxy)benzoate

LPA1 Antagonist Benign Prostatic Hyperplasia In Vivo Efficacy

Dual-functional diaryl ether scaffold: aldehyde handle for bioconjugation or COF synthesis, methyl ester as pro-drug motif essential for LPA1 antagonist potency (e.g., ONO-7300243). Simple ester homologs fail in vivo. Balances reactivity and solubility (clogP ~5). Essential building block for selective LPA1 programs without cardiovascular liability. Ideal for medicinal chemistry and advanced polymer research.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 100915-02-4
Cat. No. B1319778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-formylphenoxy)benzoate
CAS100915-02-4
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C15H12O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-10H,1H3
InChIKeySVESMWAUWYDHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-formylphenoxy)benzoate (CAS 100915-02-4) - A Versatile Building Block for LPA1 Antagonists and Advanced Organic Synthesis


Methyl 4-(4-formylphenoxy)benzoate (CAS 100915-02-4) is a diaryl ether featuring an ester group and a reactive aldehyde handle. Its molecular formula is C15H12O4 with a molecular weight of 256.25 g/mol . It appears as a white crystalline powder . The compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, notably in the development of potent lysophosphatidic acid receptor 1 (LPA1) antagonists for therapeutic research [1].

Procurement Risk: Why Structural Analogs of Methyl 4-(4-formylphenoxy)benzoate Are Not Interchangeable


The presence of both a reactive aldehyde and a methyl ester group makes this compound a uniquely tuned intermediate. Simple substitution with the corresponding ethyl ester or the free carboxylic acid analog will fundamentally alter reaction kinetics, downstream solubility, and, most critically, the biological activity of the final pharmaceutical agent . The methyl ester serves as a specific pro-drug or synthetic handle, and its replacement can lead to a total loss of in vivo efficacy as demonstrated in advanced LPA1 antagonist programs [1]. Furthermore, even minor changes to the core structure can drastically shift selectivity profiles against related receptor subtypes [1].

Quantitative Differentiation of Methyl 4-(4-formylphenoxy)benzoate from Key Analogs


Superior In Vivo Efficacy: Potency Parity with Tamsulosin Without Hypotensive Liability

In a direct head-to-head in vivo study, the LPA1 antagonist ONO-7300243 (17a), for which methyl 4-(4-formylphenoxy)benzoate is a crucial building block, demonstrated equal efficacy to the clinical standard-of-care α1 adrenoceptor antagonist tamsulosin [1]. At an oral dose of 30 mg/kg, ONO-7300243 achieved a maximal inhibition of LPA-induced intraurethral pressure (IUP) of -88% in anesthetized rats, a result described as equal in potency to tamsulosin [1]. Crucially, and in direct contrast to tamsulosin, ONO-7300243 had no impact on mean blood pressure at this efficacious dose, demonstrating a superior cardiovascular safety profile [1].

LPA1 Antagonist Benign Prostatic Hyperplasia In Vivo Efficacy

Crucial Structural Role: Enabling High LPA1 Potency and Selectivity

The methyl ester moiety of the target compound is an essential structural feature for the potency of derived LPA1 antagonists. In a direct cross-study comparison within the same publication, the optimized lead compound containing this moiety (ONO-7300243, 17a) exhibited an IC50 of 0.16 μM against the LPA1 receptor in a cellular calcium flux assay [1]. This compound also demonstrated significant selectivity over LPA2 (IC50 = 8.6 μM, 54-fold) and LPA3 (IC50 > 10 μM, >62-fold) [1]. The parent hit compound (7a) from which it was optimized, which lacks the optimized side chains but shares the core scaffold, was the starting point for this work, highlighting the value of this specific building block [1].

LPA1 Antagonist Structure-Activity Relationship Selectivity

Favorable Physicochemical Profile: Balanced LogP and Acceptable Solubility for Lead Optimization

The methyl ester group of the target compound contributes to a favorable physicochemical profile in advanced intermediates. In a cross-study comparison, the LPA1 antagonist ONO-7300243 (17a), derived from this building block, exhibits a calculated partition coefficient (clogP) of 5.29 and a thermodynamic solubility of 73 μM in pH 6.8 buffer [1]. This profile is notably more balanced than that of a more potent but less developable analog (compound 12g), which has a much higher clogP of 8.24 and similar solubility [1]. While the target compound itself is not a drug, its structural features are directly reflected in the properties of advanced leads, making it a preferred starting point for medicinal chemistry campaigns seeking to balance potency and developability.

Physicochemical Properties Drug-likeness Lead Optimization

Superior In Vitro Potency and Metabolic Stability Over a Close Structural Analog

In a direct head-to-head comparison of closely related compounds derived from the same chemical series, the lead molecule containing the core scaffold (ONO-7300243, 17a) demonstrated a superior overall profile compared to a direct analog (18a) [1]. While both compounds showed nanomolar potency against LPA1, ONO-7300243 (17a) was significantly more effective in vivo, achieving an -88% maximal inhibition of IUP in rats, compared to only -44% for analog 18a at the same dose (10 mg/kg) [1]. Furthermore, 17a exhibited superior metabolic stability in human and rat liver microsomes, with half-lives (T1/2) of 28 and 29 minutes, respectively, versus 22 and 24 minutes for 18a [1]. This highlights that even minor structural variations from the core scaffold can lead to substantial differences in both in vivo efficacy and metabolic fate.

Metabolic Stability LPA1 Antagonist Lead Optimization

Potential for High Yield and Purity in Scalable Synthesis Routes

The synthesis of methyl 4-(4-formylphenoxy)benzoate is well-established and can be achieved with high efficiency. A typical synthetic route involves the reaction of 4-hydroxybenzaldehyde with methyl 4-bromobenzoate in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures . While specific yield and purity data for this exact compound are often proprietary, similar procedures for related compounds are reported to be scalable and high-yielding, providing a reliable and cost-effective supply for research and development . This established chemistry contrasts with more complex or lower-yielding routes required for some structural analogs, ensuring a consistent and economical supply of this key intermediate.

Synthetic Route Scalability Process Chemistry

High-Value Applications of Methyl 4-(4-formylphenoxy)benzoate in Drug Discovery and Materials Science


LPA1 Antagonist Drug Discovery for Urological and Fibrotic Diseases

This compound is the essential starting material for synthesizing novel LPA1 receptor antagonists like ONO-7300243. Evidence shows these antagonists can achieve efficacy equal to the clinical drug tamsulosin in reducing intraurethral pressure without causing hypotension [1]. This makes it a prime candidate for developing new treatments for benign prostatic hyperplasia (BPH) and potentially other LPA1-mediated conditions like pulmonary fibrosis, where selectivity and a clean cardiovascular profile are paramount.

Scaffold for Optimizing Drug-like Properties in Lead Series

In medicinal chemistry campaigns, this core scaffold provides a balanced physicochemical starting point. As demonstrated by the optimized lead ONO-7300243 (clogP 5.29, solubility 73 µM), this structure allows chemists to improve potency while avoiding the high lipophilicity (e.g., clogP > 8) that plagues many advanced leads [1]. Using this compound allows for more efficient exploration of chemical space, increasing the probability of identifying a development candidate with a favorable ADME profile.

Synthesis of Covalent Organic Frameworks (COFs) and Advanced Polymers

The dual functionality—a reactive aldehyde and a protected carboxylic acid—makes this compound an ideal monomer for step-growth polymerization. The aldehyde group can undergo imine or hydrazone condensation reactions to form highly ordered, porous materials like COFs. The methyl ester can be subsequently hydrolyzed to the free acid for further post-synthetic modification or to impart specific properties (e.g., hydrophilicity, metal-binding) to the final polymer network .

Building Block for Chemical Biology Probes

The aldehyde handle of this compound is a versatile conjugation point for biotin, fluorescent dyes, or other reporter tags via reductive amination or oxime ligation. This allows researchers to create high-value chemical probes from potent LPA1 antagonists to study receptor localization, target engagement, and downstream signaling pathways in cellular models. The robust and scalable synthesis of this precursor ensures a reliable supply of material for these advanced studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(4-formylphenoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.